5-(1,1-dioxidotetrahydrothien-3-yl)pyrimidine-2,4,6(1H,3H,5H)-trione is a complex organic compound belonging to the class of pyrimidine derivatives. Pyrimidine-2,4,6(1H,3H,5H)-trione itself is known as barbituric acid, which serves as a precursor for various pharmaceuticals. The compound features a tetrahydrothienyl group attached to the pyrimidine core, enhancing its potential biological activity and applications in medicinal chemistry.
This compound can be synthesized through various chemical reactions involving barbituric acid and thiophene derivatives. The synthesis often utilizes methods such as three-component reactions that combine different reactants to yield the desired product.
5-(1,1-dioxidotetrahydrothien-3-yl)pyrimidine-2,4,6(1H,3H,5H)-trione is classified under:
The synthesis of 5-(1,1-dioxidotetrahydrothien-3-yl)pyrimidine-2,4,6(1H,3H,5H)-trione typically involves a multi-step process. A common method includes the reaction of barbituric acid with 1,1-dioxides of tetrahydrothiophene under controlled conditions.
The molecular structure of 5-(1,1-dioxidotetrahydrothien-3-yl)pyrimidine-2,4,6(1H,3H,5H)-trione consists of a pyrimidine ring fused with a tetrahydrothiophene moiety. The presence of dioxides contributes to its unique chemical properties.
The compound can undergo various chemical reactions typical for pyrimidines and thiophene derivatives:
Reactions involving this compound often require careful control of temperature and pH to optimize yields and minimize by-products. Detailed reaction mechanisms can be studied using spectroscopic methods such as NMR and IR spectroscopy to confirm product formation .
The mechanism of action for 5-(1,1-dioxidotetrahydrothien-3-yl)pyrimidine-2,4,6(1H,3H,5H)-trione primarily involves interactions at the molecular level with biological targets:
The compound has a low vapor pressure (approximately mmHg at 25°C), indicating stability under standard conditions .
5-(1,1-dioxidotetrahydrothien-3-yl)pyrimidine-2,4,6(1H,3H,5H)-trione has several scientific applications:
The compound's unique structural features make it a candidate for further exploration in drug development and synthesis of novel therapeutic agents .
Pyrimidine-2,4,6-trione (barbituric acid) represents a privileged scaffold in medicinal chemistry, first synthesized in the mid-19th century. Its derivatives have evolved from early sedative applications to diverse therapeutic areas, driven by the scaffold’s synthetic versatility and capacity for structural diversification. The core structure—a six-membered heterocycle featuring three carbonyl groups and two nitrogen atoms—enables extensive hydrogen bonding and metal coordination, facilitating interactions with varied biological targets [5] [7].
Table 1: Key Therapeutic Applications of Pyrimidine-2,4,6-trione Derivatives
Therapeutic Area | Representative Compound | Biological Target/Activity | Reference |
---|---|---|---|
Neurodegenerative Disease | Various PYT analogs | Inhibition of mutant SOD1 aggregation | [3] |
Calcium Channel Modulation | Cp8 derivative | Activation of L-type Ca²⁺ channels (Cav1.2/Cav1.3) | [2] |
Oncology | Compound 15 (nitro-piperidine conjugate) | Dual EGFR/HDAC inhibition | [7] |
Recent research highlights the scaffold’s resurgence in targeted therapies. For example, pyrimidine-2,4,6-trione derivatives demonstrate efficacy as inhibitors of mutant superoxide dismutase 1 (SOD1) aggregation—a pathological hallmark of amyotrophic lateral sclerosis (ALS). These compounds exhibit favorable pharmacokinetic profiles, including brain penetration and oral bioavailability, positioning them as promising neuroprotective agents [3]. Concurrently, structural analogs like Cp8 (1-(3-chlorophenethyl)-3-cyclopentylpyrimidine-2,4,6-(1H,3H,5H)-trione) were initially characterized as selective Cav1.3 calcium channel blockers for Parkinson’s disease but were later identified as activators of both Cav1.2 and Cav1.3 channels, increasing Ca²⁺ influx via slowed channel inactivation [2]. This functional duality underscores the scaffold’s complex structure-activity relationship (SAR).
Patent landscapes reveal continued innovation, with derivatives claiming utility as matrix metalloproteinase inhibitors and antitumor agents. Novel synthetic routes—particularly multicomponent reactions like the Biginelli condensation—enable efficient generation of C5-substituted variants [5] [8].
The incorporation of tetrahydrothiophene-1,1-dioxide (sulfolane) at C5 of the pyrimidine-2,4,6-trione scaffold introduces unique steric, electronic, and pharmacodynamic properties. This modification features a non-planar, puckered sulfone ring that enhances three-dimensional character and influences molecular recognition.
Table 2: Impact of Tetrahydrothiophene-1,1-dioxide Modification on Compound Properties
Structural Feature | Physicochemical Effect | Biological Consequence |
---|---|---|
Sulfone Group (-SO₂-) | High polarity and hydrogen bond acceptance | Enhanced target affinity via complementary polar interactions |
Saturated Bicyclic System | Reduced planarity and increased stereochemical complexity | Improved selectivity by accessing three-dimensional binding pockets |
Ring-Constrained Substituent | Defined spatial orientation of C5 moiety | Precise vectoring of pharmacophores toward target sites |
The sulfone moiety (-SO₂-) acts as a hydrogen bond acceptor, potentially mimicking carbonyl or phosphate groups in biological targets. Its strong dipole moment enhances water solubility and membrane permeability, addressing limitations of unsubstituted barbiturates [1] [4]. In 5-(1,1-dioxidotetrahydrothien-3-yl)pyrimidine-2,4,6(1H,3H,5H)-trione (CAS: 92259-24-0; CID: 16226747), the tetrahydrothiophene ring is fused at C5, creating a bicyclic system that restricts conformational freedom. This constraint may enhance target selectivity by reducing entropic penalties upon binding [1] [4].
Functionally, the sulfolane modification expands the scaffold’s bioisosteric potential. While specific biological data for this compound is limited in public literature, analogous C5-alkyl/aryl-substituted pyrimidine-2,4,6-triones exhibit diverse activities, including:
Synthetic routes to this compound typically involve Michael addition of barbituric acid to sulfolene derivatives or Knoevenagel condensation with sulfolane-containing aldehydes. The sulfolane ring’s stability under physiological conditions makes it a robust modifier for in vivo applications [4] [8].
CAS No.: 3066-75-9
CAS No.: 13966-05-7
CAS No.:
CAS No.:
CAS No.: 155408-18-7
CAS No.: